6-(Acetylthio)hexyl methacrylate

CAS No.:

Cat. No.: VC17894364

Molecular Formula: C12H20O3S

Molecular Weight: 244.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O3S |

|---|---|

| Molecular Weight | 244.35 g/mol |

| IUPAC Name | 6-acetylsulfanylhexyl 2-methylprop-2-enoate |

| Standard InChI | InChI=1S/C12H20O3S/c1-10(2)12(14)15-8-6-4-5-7-9-16-11(3)13/h1,4-9H2,2-3H3 |

| Standard InChI Key | GOBNYDLWWCHEDG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C(=O)OCCCCCCSC(=O)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

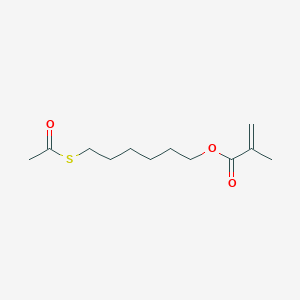

6-(Acetylthio)hexyl methacrylate is a methacrylic acid ester with the following structure:

-

Methacrylate group: CH₂=C(CH₃)COO−

-

Hexyl chain: A six-carbon aliphatic chain (−(CH₂)₆−)

-

Acetylthio substituent: −S−C(=O)−CH₃ at the terminal (6th) carbon.

The IUPAC name derives from the esterification of methacrylic acid with 6-(acetylthio)hexanol. The acetylthio group introduces a thioester linkage, which is critical for its reactivity in polymer networks .

Structural Analogues and Functional Comparisons

-

Hexyl methacrylate : Lacks the acetylthio group, serving as a baseline for comparing physical properties (e.g., density: 0.863 g/mL, boiling point: 88–89°C at 14 mmHg).

-

3-Mercapto hexyl-methacrylate (MHM) : Features a thiol (−SH) group instead of acetylthio, enabling radical-mediated branching in polystyrene.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 6-(acetylthio)hexyl methacrylate is described in the provided sources, plausible routes include:

Thiol-Acetylation of 6-Mercaptohexyl Methacrylate

-

Step 1: Esterification of methacryloyl chloride with 6-mercaptohexanol to form 6-mercaptohexyl methacrylate (MHM) .

-

Step 2: Acetylation of the thiol group using acetic anhydride or acetyl chloride, yielding the acetylthio derivative.

Reaction Conditions:

-

Temperature: 0–25°C (to prevent premature polymerization)

Direct Esterification with Pre-Functionalized Alcohol

Alternative route via esterification of methacrylic acid with 6-(acetylthio)hexanol, though the latter’s synthesis would require prior thioacetylation of 1,6-hexanediol.

Physicochemical Properties

Theoretical Properties (Inferred from Analogues)

The acetylthio group increases hydrophobicity and molecular weight compared to hexyl methacrylate, reducing volatility and altering solubility profiles .

Thermal and Rheological Behavior

-

Glass Transition Temperature (Tg): Branched polymers incorporating thioester-functional methacrylates exhibit lower Tg values due to reduced chain entanglement (e.g., branched polystyrene: Tg ≈ 85°C vs. linear: 100°C) .

-

Viscosity: Expected to be higher than hexyl methacrylate (1.45 cP at 20°C) due to increased molecular weight and polar interactions .

Chemical Reactivity and Applications

Thioester Dynamic Covalent Chemistry

The acetylthio group enables S→O acyl transfer reactions under thermal or catalytic conditions, as demonstrated in thioester-containing photopolymers :

This reactivity facilitates:

-

Stress Relaxation: Up to 60% relaxation in 1 hour at 105°C in methacrylate networks .

-

Shape Memory: 90% shape fixity in reprogrammable materials.

Polymerization and Crosslinking

-

Controlled Radical Polymerization: The acetylthio group acts as a protected thiol, preventing premature crosslinking. Post-polymerization deprotection (e.g., via hydrolysis) releases thiols for secondary curing:

-

Branching Agent: Analogous to MHM , this compound could introduce branching points in polystyrene or poly(methacrylate) networks, reducing polydispersity (e.g., Mₙ = 1,036,000 g/mol, Đ = 7.76 in solvent-free systems) .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume